molecular formula C10H14O4 B3282183 1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester CAS No. 74663-84-6

1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester

Cat. No.: B3282183
CAS No.: 74663-84-6
M. Wt: 198.22 g/mol
InChI Key: JOTPIAUJQBECPZ-UHFFFAOYSA-N
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Description

1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester: is an organic compound with the molecular formula C10H14O4 . It is a derivative of cyclopentanedicarboxylic acid, where the carboxylic acid groups are esterified with methanol, and a methylene group is introduced at the 3-position of the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

IUPAC Name

dimethyl 3-methylidenecyclopentane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6-4-5-7(9(11)13-2)8(6)10(12)14-3/h7-8H,1,4-5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTPIAUJQBECPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=C)C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester can be synthesized through several methods. One common approach involves the esterification of 1,2-cyclopentanedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The esterification process can be scaled up using larger quantities of reactants and catalysts, with careful control of temperature and reaction time to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a carbonyl group, resulting in the formation of a diketone derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.

Major Products Formed:

    Oxidation: Formation of diketone derivatives.

    Reduction: Formation of diol derivatives.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry: 1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a valuable compound in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ester groups provide reactive sites for polymerization reactions, leading to the formation of high-performance materials.

Mechanism of Action

The mechanism by which 1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the methylene group is converted to a carbonyl group through the transfer of oxygen atoms. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions.

Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound are primarily determined by the functional groups present. The ester groups and methylene group provide sites for nucleophilic and electrophilic attacks, leading to various chemical transformations.

Comparison with Similar Compounds

    1,2-Cyclopentanedicarboxylic acid, dimethyl ester: Lacks the methylene group at the 3-position.

    1,2-Cyclohexanedicarboxylic acid, dimethyl ester: Contains a six-membered ring instead of a five-membered ring.

    1,3-Cyclopentanedicarboxylic acid, dimethyl ester: Has carboxylic acid groups at the 1 and 3 positions instead of the 1 and 2 positions.

Uniqueness: 1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester is unique due to the presence of the methylene group at the 3-position, which imparts distinct reactivity compared to its analogs. This structural feature allows for specific chemical transformations that are not possible with similar compounds lacking the methylene group.

Biological Activity

1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester (commonly referred to as dimethyl 1,2-cyclopentanedicarboxylate) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C₇H₁₂O₄
  • Molecular Weight: 160.17 g/mol
  • CAS Number: 74663-45-6

The structure of dimethyl 1,2-cyclopentanedicarboxylate features a cyclopentane ring with two carboxylate groups and a methylene bridge, which may influence its reactivity and interaction with biological systems.

Cytotoxicity Studies

Dimethyl 1,2-cyclopentanedicarboxylate has been evaluated for its cytotoxic properties against various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:

Cell LineIC50 (µg/ml)Viability (%) at IC50
HepG2 (Liver)4267.7
MCF-7 (Breast)10078.14
NIH 3T3 (Fibroblast)>50096.11
HaCaT (Keratinocyte)>25082.23

These findings indicate that dimethyl 1,2-cyclopentanedicarboxylate exhibits significant cytotoxicity towards HepG2 and MCF-7 cell lines while showing lower toxicity to normal cell lines such as NIH 3T3 and HaCaT .

The mechanism by which dimethyl 1,2-cyclopentanedicarboxylate exerts its cytotoxic effects involves several pathways:

  • Induction of Apoptosis: The compound appears to trigger apoptotic pathways in cancer cells, leading to characteristic morphological changes associated with cell death.
  • Cell Cycle Interference: It may interfere with the normal progression of the cell cycle in cancer cells, contributing to reduced viability.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, promoting apoptosis in susceptible cells.

Study on Anticancer Activity

A study conducted on the bioactive compound isolated from Streptomyces sp. VITSJK8 identified dimethyl 1,2-cyclopentanedicarboxylate as a significant contributor to anticancer activity. The compound was tested against various cancer cell lines using the MTT assay method. Results indicated that HepG2 cells were particularly sensitive to treatment with IC50 values demonstrating effective cytotoxicity .

Comparative Analysis with Similar Compounds

In comparison to other similar compounds such as dimethyl succinate and dimethyl malonate, dimethyl 1,2-cyclopentanedicarboxylate exhibited enhanced selectivity towards cancerous cells while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects in healthy tissues.

Q & A

Basic: What are the recommended synthetic routes for 1,2-cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester, and how do reaction conditions influence isomer formation?

Methodological Answer:
The compound is typically synthesized via Diels-Alder reactions involving cyclopentene derivatives or esterification of cyclopentanedicarboxylic acid precursors. For example:

  • Esterification : Reacting 3-methylenecyclopentane-1,2-dicarboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) at 60–80°C yields the dimethyl ester. Excess methanol ensures complete esterification .
  • Stereochemical Control : The methylene group at position 3 introduces geometric isomerism. Reaction temperature and solvent polarity (e.g., THF vs. DCM) influence cis/trans isomer ratios, as observed in analogous cyclohexene-dicarboxylate syntheses .
  • Validation : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and confirm purity by GC-MS .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy : Look for ester C=O stretches at 1720–1740 cm⁻¹ and methylene C-H stretches near 3080 cm⁻¹ . Compare with NIST reference data for cyclopentane-dicarboxylate analogs .
  • NMR :
    • ¹H NMR : Methylene protons (CH₂=) resonate as a singlet at δ 5.2–5.4 ppm (similar to bicyclic terpenoid esters). Ester methyl groups appear as singlets at δ 3.6–3.8 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) at δ 165–170 ppm ; cyclopentane carbons between δ 25–40 ppm .
  • GC-MS : Use a non-polar column (e.g., DB-5MS) with EI ionization. The molecular ion peak (m/z ~212) and fragmentation patterns (e.g., loss of methoxy groups at m/z 180) confirm the structure .

Advanced: How do computational methods (e.g., DFT) resolve contradictions in reported stereochemical outcomes of cyclopentane-dicarboxylate derivatives?

Methodological Answer:

  • DFT Modeling : Optimize cis and trans isomers at the B3LYP/6-311+G(d,p) level to calculate relative Gibbs free energies. For example, trans isomers are often thermodynamically favored by 2–3 kcal/mol due to reduced steric hindrance .
  • Transition State Analysis : Investigate Diels-Alder reaction pathways using QM/MM simulations. A 2011 study on analogous cyclopentene esters showed that electron-withdrawing groups on the dienophile lower activation barriers by 15–20% .
  • Validation : Cross-reference computed NMR/IR spectra with experimental data to resolve discrepancies (e.g., unexpected downfield shifts in crowded isomers) .

Advanced: What strategies mitigate challenges in isolating bioactive derivatives of this compound for pharmacological studies?

Methodological Answer:

  • Derivatization : Introduce substituents at the methylene group (e.g., bromination or epoxidation) to enhance solubility. For instance, brominated analogs showed improved anti-inflammatory activity in murine models .
  • Purification : Use preparative HPLC with a C18 column (MeCN:H₂O gradient, 60:40 to 90:10) to separate closely eluting isomers.
  • Bioactivity Screening : Prioritize derivatives with logP values <3 (calculated via ChemAxon) to balance membrane permeability and solubility. A 2012 study on terpenoid esters highlighted cytotoxicity thresholds at IC₅₀ > 50 μM .

Advanced: How do environmental factors (pH, light) impact the stability of this ester during long-term storage?

Methodological Answer:

  • pH Sensitivity : Hydrolysis occurs rapidly under alkaline conditions (pH >9), degrading the ester to dicarboxylic acid. Store in anhydrous solvents (e.g., dry DCM) with 0.1% BHT to inhibit oxidation .
  • Photostability : UV-Vis studies on similar cyclopentane esters show ~10% degradation after 72 hrs under UV light (254 nm). Use amber vials and store at 4°C .
  • Validation : Monitor stability via periodic GC-MS analysis and track the emergence of hydrolysis byproducts (e.g., methanol peaks in HS-GC) .

Basic: What are the documented applications of this compound in materials science, and how do its properties compare to commercial analogs?

Methodological Answer:

  • Polymer Plasticizers : The methylene group enhances flexibility in PVC blends, outperforming phthalates like DMP (dimethyl phthalate) in low-temperature ductility tests .
  • Composite Materials : Incorporation into epoxy resins improves thermal stability (TGA shows decomposition onset at ~220°C vs. 190°C for DMP) .
  • Limitations : Higher viscosity than DIDP (di-isodecyl phthalate) limits use in high-flow applications .

Data Gaps and Research Priorities

  • Stereochemical Assignments : Conflicting NMR data for cis/trans isomers in older studies require re-evaluation using modern NOESY/ROESY techniques .
  • Ecotoxicology : No EPA risk assessments exist for this compound. Prioritize OECD 207/211 tests to assess aquatic toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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